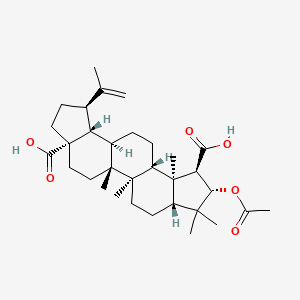

Acetato de ácido ceanótico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ceanothic acid and its derivatives involves complex chemical processes. Mayo and Starratt (1962) provided insights into the constitution and stereochemistry of ceanothic acid, showing its relation to the lupeol–betulin group and detailing its degradation to keto ester A norbetulonic acid methyl ester, a substance with defined constitution and stereochemistry (Mayo & Starratt, 1962).

Molecular Structure Analysis

The stereochemistry of ceanothic acid has been a subject of study, with research indicating that the hydroxyl and carboxyl groups attached to ring A exhibit a trans configuration. This stereochemistry is crucial for understanding the molecular structure and behavior of ceanothic acid derivatives (Eade et al., 1971).

Chemical Reactions and Properties

Ceanothic acid and its derivatives participate in various chemical reactions. The microbial transformation of ceanothic acid by Mycobacterium sp. (NRRL B-3805) resulted in the methylation of the carboxylic functions and C-1 epimerization, showcasing the compound's reactivity and interaction with microorganisms (Lee et al., 1993).

Aplicaciones Científicas De Investigación

Agonista de GPR120 en el tratamiento de enfermedades metabólicas

El acetato de ácido ceanótico se ha identificado como un agonista de GPR120 con posibles aplicaciones en el tratamiento de enfermedades metabólicas. La activación de GPR120 puede conducir a un aumento del transporte de glucosa desde los adipocitos a las células somáticas, reduciendo los niveles de glucosa en ratas obesas/diabéticas e inhibiendo las respuestas inflamatorias de los macrófagos, proporcionando así un efecto antiinflamatorio. Esto lo convierte en un candidato prometedor para el desarrollo farmacéutico dirigido a enfermedades metabólicas como la diabetes tipo 2 y la resistencia a la insulina {svg_1}.

Acumulación de triterpenos pentacíclicos en el azufaifo

La investigación sobre la acumulación temporal y espacial de triterpenos pentacíclicos en el azufaifo ha destacado la presencia de this compound. La acumulación del compuesto es predominantemente en las hojas jóvenes, los tallos anuales, los brotes y ciertas etapas del fruto. Comprender sus patrones de acumulación puede ayudar en la utilización y el mejoramiento del azufaifo como fruta comestible y alimento funcional {svg_2}.

Inhibición de la colinesterasa para la enfermedad de Alzheimer

El this compound se está evaluando como un posible inhibidor de la colinesterasa, que es una estrategia terapéutica clave para la enfermedad de Alzheimer. Inhibir la colinesterasa puede prevenir la descomposición de la acetilcolina, un neurotransmisor importante para la memoria y el aprendizaje, que suele ser deficiente en los pacientes con Alzheimer {svg_3}.

Safety and Hazards

Mecanismo De Acción

Target of Action

Ceanothic acid acetate primarily targets Acetylcholinesterase (AChE) . AChE plays a key role in the regulation of the cholinergic system and particularly in the formation of amyloid plaques . Therefore, the inhibition of AChE has become one of the most promising strategies for the treatment of Alzheimer’s disease .

Mode of Action

Ceanothic acid acetate inhibits AChE through its interaction with the peripheral anionic site (PAS) . The inhibition of AChE by ceanothic acid acetate is competitive and reversible . According to molecular coupling and displacement studies, the inhibitory effect of the compound would be produced by interaction with the PAS of AChE .

Biochemical Pathways

The primary biochemical pathway affected by ceanothic acid acetate is the cholinergic system . By inhibiting AChE, ceanothic acid acetate disrupts the normal function of this system, which can lead to changes in the formation of amyloid plaques . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Pharmacokinetics

In silico predictions of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of the ceanothane derivatives (which include ceanothic acid acetate) have been performed .

Result of Action

The molecular and cellular effects of ceanothic acid acetate’s action primarily involve the inhibition of AChE . This can lead to changes in the cholinergic system and the formation of amyloid plaques, which are characteristic of Alzheimer’s disease .

Propiedades

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,15R,16S,18R)-16-acetyloxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O6/c1-17(2)19-11-14-32(27(36)37)16-15-29(6)20(23(19)32)9-10-22-30(29,7)13-12-21-28(4,5)25(38-18(3)33)24(26(34)35)31(21,22)8/h19-25H,1,9-16H2,2-8H3,(H,34,35)(H,36,37)/t19-,20+,21-,22-,23+,24+,25-,29+,30+,31-,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTHVBZILGKTGT-VSBKJJMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)OC(=O)C)C(=O)O)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-oxospiro[1H-indole-3,5//'-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]thiazole]-6//',7//'-dicarboxylate](/img/no-structure.png)

![Methyl 4-[3-(3,4-dimethoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B1181671.png)

![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181683.png)

![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181684.png)